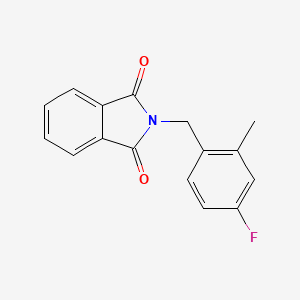

N-(4-Fluoro-2-methylbenzyl)phthalimide

Description

Significance of Phthalimide (B116566) Derivatives in Contemporary Organic Chemistry and Material Science

Phthalimides, characterized by an isoindole-1,3-dione core, are a cornerstone of modern organic synthesis and material science. Their utility stems from a unique combination of structural rigidity, chemical stability, and versatile reactivity. In organic chemistry, phthalimides are famously employed in the Gabriel synthesis, a robust method for the preparation of primary amines. vedantu.comjaiswaminarayanmultichem.in This classical transformation underscores the role of the phthalimide group as a protective scaffold for the amine functionality, preventing over-alkylation and allowing for the clean introduction of a primary amino group. vedantu.comyoutube.com

Beyond their synthetic utility, phthalimide derivatives exhibit a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties. turito.comrsc.orgbyjus.com This has cemented their status as privileged scaffolds in medicinal chemistry, with several phthalimide-containing drugs, such as thalidomide (B1683933) and its analogues, being used clinically. jaiswaminarayanmultichem.inrsc.org

In the realm of material science, the planar and aromatic nature of the phthalimide moiety contributes to favorable π-π stacking interactions, making these derivatives promising candidates for the development of organic electronic materials. mdpi.com Their incorporation into polymers can enhance thermal stability and introduce desirable photophysical properties. jaiswaminarayanmultichem.in Researchers have explored phthalimide-based materials for applications in electrochromic devices, where the reversible reduction of the imide group leads to a change in optical properties. mdpi.com

Role of Fluorinated Benzyl (B1604629) Moieties in Advanced Chemical Synthesis and Functional Materials Design

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorinated benzyl groups, in particular, are increasingly utilized in the design of advanced functional materials and pharmaceuticals. youtube.com The high electronegativity of fluorine can influence the electronic nature of the benzyl ring, affecting its reactivity and interactions with other molecules.

One of the key advantages of incorporating fluorine is the enhancement of metabolic stability in drug candidates. The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage and thereby prolonging the in vivo half-life of a drug. youtube.com Furthermore, the lipophilicity of a molecule can be fine-tuned by the strategic placement of fluorine atoms, which can improve its ability to cross biological membranes. youtube.com

In material science, fluorination can impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic characteristics. youtube.com The introduction of fluorinated benzyl groups can influence the self-assembly and packing of molecules in the solid state, which is crucial for the performance of organic semiconductors and other functional materials. organic-chemistry.org The unique properties of the fluorine atom make fluorinated benzyl moieties a powerful tool for chemists to rationally design molecules with tailored functionalities.

Overview of N-Substituted Phthalimides: Structure-Activity Relationships and Research Trajectories

The properties and applications of phthalimide derivatives can be extensively modulated by the nature of the substituent attached to the nitrogen atom (the N-substituent). Research into N-substituted phthalimides has revealed intricate structure-activity relationships (SAR), guiding the design of new compounds with specific functions.

The steric and electronic properties of the N-substituent play a crucial role in determining the biological activity of the molecule. For instance, studies on various N-aryl and N-alkyl phthalimides have demonstrated that the size, shape, and substitution pattern of the N-substituent can significantly impact their anti-inflammatory or antimicrobial efficacy. researchgate.netresearchgate.netnih.gov The hydrophobic character of the N-substituent, governed by the -CON(R)-CO- pharmacophore, is also a key determinant of its ability to cross biological barriers. nih.gov

Current research trajectories in this area are focused on the synthesis of novel N-substituted phthalimides with enhanced biological profiles and material properties. rsc.orgbohrium.com This includes the incorporation of diverse and complex N-substituents, such as heterocyclic rings and extended aromatic systems, to explore new chemical spaces and identify lead compounds for various applications. nih.govnih.gov Molecular hybridization, which involves combining the phthalimide scaffold with other known pharmacophores, is a common strategy to develop multifunctional molecules. mdpi.com

Rationale for Focused Research on N-(4-Fluoro-2-methylbenzyl)phthalimide: Unexplored Avenues and Potential Contributions

Despite the extensive research into phthalimide derivatives, the specific compound this compound remains a largely unexplored chemical entity. A focused investigation into this molecule is warranted due to the unique combination of its structural features, which suggests the potential for novel properties and applications.

The rationale for its study is built upon the following points:

Synergistic Effects of Constituent Moieties: The compound combines the well-established phthalimide core with a strategically substituted benzyl group. The 4-fluoro substituent is known to enhance metabolic stability and modulate electronic properties, while the 2-methyl group introduces steric bulk and can influence the conformational preferences of the molecule. The interplay between these features could lead to unforeseen biological activities or material properties.

Potential as a Synthetic Intermediate: The presence of the reactive benzyl C-H bonds and the aromatic ring offers multiple sites for further functionalization. This makes this compound a potentially valuable building block for the synthesis of more complex molecules. The phthalimide group can serve as a masked primary amine, which can be unveiled at a later synthetic stage.

Exploration of Structure-Property Relationships: A detailed study of this compound would contribute valuable data to the broader understanding of structure-property relationships in N-substituted phthalimides. By systematically comparing its properties to those of related analogues (e.g., non-fluorinated, different substitution patterns), a clearer picture of the impact of the 4-fluoro and 2-methyl groups can be established.

Potential Applications in Medicinal Chemistry and Material Science: Given the known biological activities of phthalimides and the beneficial effects of fluorination, this compound represents a promising candidate for screening in various biological assays. Furthermore, the combination of the planar phthalimide and the fluorinated benzyl group could lead to interesting photophysical or self-assembly properties relevant to material science.

In essence, this compound stands at the intersection of several important areas of chemical research. Its systematic investigation holds the promise of uncovering new scientific knowledge and potentially leading to the development of novel compounds with practical applications.

Data Tables

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Structure | Phthalimide (isoindole-1,3-dione) |

| N-Substituent | 4-Fluoro-2-methylbenzyl group |

| Key Functional Groups | Imide, Aromatic rings, Fluorine, Methyl |

| Potential Sites for Reaction | Imide carbonyls, Benzyl C-H bonds, Aromatic rings |

Table 2: Comparison of Related N-Substituted Phthalimides

| Compound | N-Substituent | Known or Potential Significance |

| N-Benzylphthalimide | Benzyl | Basic scaffold for studying the effect of a simple aromatic substituent. |

| N-(4-Chlorobenzyl)phthalimide | 4-Chlorobenzyl | Investigated for its biological activities, provides a halogenated benchmark. |

| N-(4-Fluorobenzyl)phthalimide | 4-Fluorobenzyl | Expected to have enhanced metabolic stability compared to the non-fluorinated analogue. |

| This compound | 4-Fluoro-2-methylbenzyl | Unexplored; potential for unique steric and electronic properties due to the combination of fluoro and methyl groups. |

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-fluoro-2-methylphenyl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO2/c1-10-8-12(17)7-6-11(10)9-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWINCAGLWKMYAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways for N 4 Fluoro 2 Methylbenzyl Phthalimide

Classical and Established Synthetic Routes to N-Substituted Phthalimides

Traditional methods for preparing N-substituted phthalimides, including the target compound, have long been mainstays in organic synthesis. These methods are well-documented and provide reliable pathways to the desired product.

Adaptations of the Gabriel Synthesis for N-Alkylation

The Gabriel synthesis, a cornerstone for the preparation of primary amines, proceeds through an N-alkyl phthalimide (B116566) intermediate. byjus.com This method is readily adapted for the synthesis of N-(4-Fluoro-2-methylbenzyl)phthalimide. The process involves the N-alkylation of potassium phthalimide with a suitable alkyl halide, in this case, 4-fluoro-2-methylbenzyl halide. byjus.comorganic-chemistry.org

The reaction begins with the deprotonation of phthalimide by a base like potassium hydroxide (B78521) to form the highly nucleophilic potassium phthalimide. vedantu.com This phthalimide anion then acts as a nucleophile, attacking the electrophilic carbon of 4-fluoro-2-methylbenzyl halide in a nucleophilic substitution reaction (SN2 mechanism). byjus.comvedantu.com This step results in the formation of the target molecule, this compound.

To enhance reaction rates and yields, phase-transfer catalysts such as 18-crown-6 (B118740) can be employed, particularly when using less polar aprotic solvents like toluene. oup.com The use of polar aprotic solvents like dimethylformamide (DMF) is also common in traditional Gabriel synthesis. numberanalytics.com

Table 1: Reaction Parameters for Gabriel Synthesis Adaptation

| Parameter | Details |

|---|---|

| Reactants | Potassium phthalimide, 4-Fluoro-2-methylbenzyl halide (e.g., bromide or chloride) |

| Solvent | Typically a polar aprotic solvent (e.g., DMF) or a nonpolar solvent with a phase-transfer catalyst (e.g., Toluene with 18-crown-6) oup.comnumberanalytics.com |

| Mechanism | SN2 Nucleophilic Substitution vedantu.com |

| Key Intermediate | Phthalimide anion byjus.com |

Dehydrative Condensation Reactions with Phthalic Anhydride (B1165640)

A direct and atom-economical approach to this compound is the dehydrative condensation of phthalic anhydride with 4-fluoro-2-methylbenzylamine (B1306752). youtube.com This reaction typically involves heating the two reactants, often in a solvent such as acetic acid, to drive off a molecule of water and form the imide ring. youtube.comproquest.com

The mechanism proceeds in two main stages. Initially, the primary amine attacks one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring and the formation of an intermediate phthalamic acid. rsc.org Subsequent heating of this intermediate induces intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the remaining carboxylic acid group, followed by dehydration to yield the final N-substituted phthalimide. pierpalab.com The reaction can sometimes be performed without a solvent by simply melting the reactants together. pierpalab.com

Table 2: Conditions for Dehydrative Condensation

| Parameter | Details |

|---|---|

| Reactants | Phthalic anhydride, 4-Fluoro-2-methylbenzylamine |

| Reaction Type | Dehydrative Condensation |

| Intermediate | Phthalamic acid rsc.org |

| Conditions | Heating, potentially with a solvent like acetic acid or under solvent-free conditions proquest.compierpalab.com |

Mitsunobu Reaction Protocols for Imide Functionalization

The Mitsunobu reaction offers another route for the synthesis of this compound from 4-fluoro-2-methylbenzyl alcohol. nih.govwikipedia.org This reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including phthalimides, with a characteristic inversion of stereochemistry at the alcohol carbon. wikipedia.org

In this protocol, the alcohol is activated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgresearchgate.net This in-situ activation forms a good leaving group. Phthalimide then acts as the nucleophile, attacking the activated alcohol in an SN2 fashion to displace the leaving group and form the desired product. organic-chemistry.org For the reaction to be successful, the nucleophile, in this case phthalimide, must be sufficiently acidic (pKa ≤ 15). wikipedia.orgresearchgate.net

A drawback of the classical Mitsunobu reaction is the formation of by-products like triphenylphosphine oxide and a reduced hydrazide, which can complicate purification. nottingham.ac.uk

Table 3: Key Reagents in the Mitsunobu Reaction for N-Alkylation

| Reagent | Function |

|---|---|

| 4-Fluoro-2-methylbenzyl alcohol | Substrate (alcohol to be functionalized) |

| Phthalimide | Nucleophile organic-chemistry.org |

| Triphenylphosphine (PPh3) | Activates the alcohol organic-chemistry.org |

| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Co-reagent for alcohol activation wikipedia.org |

Modern and Sustainable Synthetic Approaches

In recent years, synthetic chemistry has increasingly focused on developing more environmentally friendly and efficient methodologies. These modern approaches are also applicable to the synthesis of this compound.

Green Chemistry Principles and Environmentally Benign Syntheses

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of N-substituted phthalimides from phthalic anhydride and primary amines can be significantly expedited using microwave heating. proquest.comthepharmajournal.com Reactions that might take hours under conventional heating can often be completed in minutes, frequently with improved yields and under solvent-free conditions. rsc.orgthepharmajournal.com For instance, reacting phthalic anhydride with an amine in a microwave synthesizer at temperatures between 150-250°C can yield the desired phthalimide in 3-10 minutes. thepharmajournal.com

Solvent-Free Synthesis: Conducting reactions without a solvent, or under solvent-free conditions (SFC), is a key aspect of green chemistry. unicamp.brresearchgate.net The condensation of phthalic anhydride with 4-fluoro-2-methylbenzylamine can be performed by simply heating a mixture of the solid reactants. pierpalab.combrad.ac.uk This approach not only eliminates the need for potentially toxic solvents but also simplifies the work-up procedure.

Catalytic Approaches: The use of catalysts can enhance the efficiency and selectivity of phthalimide synthesis. For example, the dehydrative condensation of phthalic anhydride and amines can be catalyzed by substances like sulphamic acid. proquest.com Heterogeneous catalysts are also being explored to facilitate easier separation and recycling, further contributing to the sustainability of the process. acs.org

Transition-Metal Catalyzed Functionalization Strategies

While less common for this specific transformation compared to the classical methods, transition-metal catalysis represents a powerful tool in modern organic synthesis for forming carbon-nitrogen bonds. Strategies involving copper (Cu) and palladium (Pd) catalysis are prominent in N-arylation and N-alkylation reactions, and their principles could be applied to the synthesis of N-benzylphthalimides.

These catalytic cycles typically involve the coordination of the catalyst to the reactants, followed by oxidative addition, migratory insertion, and reductive elimination steps to form the final product and regenerate the catalyst. While specific examples for the synthesis of this compound via this route are not extensively detailed in the provided context, the general applicability of Cu- and Pd-catalyzed N-alkylation reactions is a well-established field that offers potential for developing novel synthetic pathways.

Organocatalytic Methods in this compound Formation

The formation of the N-C bond in N-substituted phthalimides, including this compound, has traditionally relied on methods such as the Gabriel synthesis, which often requires harsh conditions. Modern synthetic chemistry seeks milder and more efficient routes, leading to the exploration of organocatalysis. Organocatalytic methods offer a metal-free alternative, which is advantageous for syntheses where metal contamination is a concern. rsc.org

One prominent organocatalytic strategy adaptable for the synthesis of N-benzyl phthalimides involves the use of N-Heterocyclic Carbenes (NHCs). NHCs have been successfully employed in the atroposelective synthesis of N-aryl phthalimides by activating carboxylic acids. nih.govchemrxiv.org In a potential application for this compound synthesis, an NHC catalyst could activate a derivative of phthalic acid. The proposed pathway would involve the in-situ formation of an isoimide (B1223178) from a phthalamic acid precursor, followed by the addition of the NHC. This generates a highly reactive acylazolium intermediate, which can then undergo efficient amidation with 4-fluoro-2-methylbenzylamine under mild conditions. chemrxiv.org

Another metal-free approach involves the condensation of 2-formylbenzoic acids with primary amines, using elemental sulfur as an oxidant and a base like triethylamine (B128534) (Et₃N). rsc.org This method proceeds through the initial formation of an imine, followed by an H-shift and subsequent oxidation to yield the phthalimide structure. While demonstrated for N-aryl and some N-benzyl phthalimides, its adaptation for the fluorinated and methylated benzylamine (B48309) substrate is conceptually feasible. rsc.org

The key advantages of these organocatalytic approaches are the mild reaction conditions, the avoidance of transition metal catalysts, and the potential for stereoselective control in related chiral systems. nih.govchemrxiv.org

Table 1: Comparison of Potential Organocatalytic Strategies

| Catalytic System | Precursors | Key Intermediate | Conditions | Potential Advantages |

| N-Heterocyclic Carbene (NHC) | Phthalamic acid, 4-Fluoro-2-methylbenzylamine | Acylazolium ion | Mild, 25 °C, THF solvent | High efficiency, potential for atroposelectivity. nih.govchemrxiv.org |

| Elemental Sulfur (S₈) / Base (Et₃N) | 2-Formylbenzoic acid, 4-Fluoro-2-methylbenzylamine | Imine | Metal-free, oxidant-based | Utilizes different starting materials, avoids metal catalysts. rsc.org |

Flow Chemistry Applications for Scalable Synthesis

The transition from batch to continuous flow processing represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. For the synthesis of this compound, flow chemistry can be applied to the classical Gabriel synthesis or related N-alkylation reactions. jst.org.in

In a typical flow setup, streams of reactants are continuously pumped and mixed in a reactor coil or microreactor. The small dimensions of these reactors provide a high surface-area-to-volume ratio, enabling superior heat transfer and precise temperature control. This is particularly beneficial for exothermic N-alkylation reactions, preventing thermal runaways and the formation of byproducts that can occur in large-scale batch reactors. jst.org.in

A hypothetical flow synthesis of this compound would involve pumping a solution of potassium phthalimide in a suitable solvent (e.g., DMF) and a solution of 4-fluoro-2-methylbenzyl halide through a T-mixer into a heated reactor coil. nrochemistry.com The residence time in the reactor can be precisely controlled by adjusting the flow rates, ensuring complete reaction. The output stream containing the product can then be directed to an in-line purification or work-up station. This "telescoped" approach, where multiple reaction and purification steps are integrated, minimizes manual handling and can significantly increase throughput. jst.org.in

The use of flow chemistry not only improves safety and consistency but also facilitates rapid reaction optimization by allowing for the quick screening of parameters like temperature, residence time, and reactant ratios. jst.org.in

Precursor Synthesis and Derivatization

Stereoselective Synthesis of Fluoro-2-methylbenzyl Precursors

The direct precursor for the title compound is the achiral 4-fluoro-2-methylbenzylamine or its corresponding halide. However, the development of stereoselective methods is paramount in medicinal chemistry for producing enantioenriched analogues. Chiral benzylamines are privileged structural motifs found in numerous pharmaceuticals. semanticscholar.org

Several catalytic asymmetric methods can be envisioned for synthesizing chiral derivatives of the 4-fluoro-2-methylbenzyl precursor.

NiH-Catalyzed Hydroarylation: An enantioselective reductive hydroarylation of N-acyl enamines using a nickel hydride (NiH) catalyst with a chiral bis-imidazoline ligand can produce a wide range of enantioenriched benzylamines. This method could be adapted to synthesize chiral amines with substitution patterns similar to the target precursor. semanticscholar.org

Copper-Catalyzed Aza-Friedel–Crafts Reaction: The reaction between phenols and N-sulfonyl aldimines, catalyzed by a copper(II)-bis(oxazoline) complex, provides access to chiral secondary benzylamines with excellent enantioselectivity (up to 99% ee). nih.gov This strategy could be applied to generate precursors with additional functional groups.

Asymmetric α-C–H Functionalization: Direct catalytic asymmetric α-C(sp³)–H addition of unprotected benzylamines to aldehydes, catalyzed by chiral pyridoxal, offers a route to chiral α-aryl amines. researchgate.net

These methods provide powerful tools for accessing optically active precursors that could be used to synthesize chiral analogues of this compound for structure-activity relationship studies.

Table 2: Selected Stereoselective Methods for Benzylamine Synthesis

| Method | Catalyst System | Substrates | Key Feature | Reported Enantioselectivity |

| NiH-Catalyzed Hydroarylation | NiH / Chiral Bis-imidazoline Ligand | N-Acyl Enamines, Aryl Iodides | Reductive cross-coupling. semanticscholar.org | Good to excellent |

| Aza-Friedel–Crafts Reaction | Cu(II) / Chiral Bis(oxazoline) | Phenols, N-Sulfonyl Aldimines | C-C bond formation. nih.gov | Up to 99% ee |

| Asymmetric α-C–H Addition | Chiral Pyridoxal | Unprotected Benzylamines, Aldehydes | Direct C-H functionalization. researchgate.net | Good to excellent |

Synthesis and Functionalization of Phthalimide Core Building Blocks

The phthalimide core is a versatile building block in organic synthesis. nih.gov While the parent phthalimide is readily available, the synthesis of functionalized derivatives is often necessary.

The most common method for synthesizing the phthalimide core is the condensation of phthalic anhydride (or the corresponding phthalic acid) with a primary amine, often at high temperatures or in the presence of an acid catalyst. researchgate.netorganic-chemistry.org For instance, reacting phthalic anhydride with an amine in acetic acid using a sulphamic acid catalyst can produce N-substituted phthalimides in high yields. researchgate.net

Functionalization of the phthalimide core can be achieved in two main ways:

Starting from a functionalized phthalic anhydride: Substituted phthalic anhydrides (e.g., 3-nitrophthalic acid) can be used as starting materials. The nitro group, for example, can be subsequently reduced to an amino group, which can then be further modified. acs.org

Post-synthesis modification of the phthalimide ring: The aromatic ring of a pre-formed phthalimide can undergo electrophilic aromatic substitution reactions, though the two carbonyl groups are deactivating.

Modern, metal-free methods for synthesizing the phthalimide core include reactions catalyzed by imidazole (B134444) under solventless conditions or using water as a green solvent. researchgate.net Palladium-catalyzed [4+1] cycloaddition reactions using difluorocarbene as a carbonyl source represent a novel approach to building the phthalimide framework from 2-iodo-N-phenylbenzamides. rsc.org These diverse methods provide a robust toolbox for creating a wide array of phthalimide building blocks. rsc.org

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanism is key to optimizing reaction conditions and improving yields. The formation of this compound is typically achieved via a reaction analogous to the Gabriel synthesis.

Kinetic Analysis and Reaction Pathway Elucidation

The Gabriel synthesis pathway for forming this compound involves two main steps:

Deprotonation of Phthalimide: Phthalimide is acidic (pKa ≈ 8.3) due to the two electron-withdrawing carbonyl groups stabilizing the conjugate base. A base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), deprotonates the phthalimide to form the nucleophilic phthalimide anion. masterorganicchemistry.comorganic-chemistry.org

Nucleophilic Substitution: The phthalimide anion then acts as a nucleophile, attacking the electrophilic carbon of 4-fluoro-2-methylbenzyl halide (e.g., bromide or chloride). This proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. nrochemistry.compearson.com The rate of this step is dependent on the concentration of both the phthalimide anion and the benzyl (B1604629) halide. Steric hindrance on the electrophile can slow the reaction, but primary benzyl halides like the one used here are generally good substrates for Sₙ2 reactions. pearson.com

Kinetic studies on the N-alkylation of phthalimide and the hydrolysis of N-substituted phthalimides provide insight into the factors influencing the reaction rate. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are known to accelerate Sₙ2 reactions. nrochemistry.com The use of phase-transfer catalysts, such as tetraoctylammonium bromide, can significantly enhance the reaction rate in solid-liquid systems by facilitating the transport of the phthalimide anion into the organic phase. researchgate.net

Kinetic analysis of the hydrolysis of N-substituted phthalimides, the reverse of the final step of the Gabriel amine synthesis, shows a dependence on pH and solvent composition. For example, the pseudo-first-order rate constants for the hydrolysis of N-phthaloylglycine were found to vary significantly with the percentage of organic co-solvents like acetonitrile (B52724) or dioxane in the aqueous solution. nih.gov Similarly, the rate of alkaline hydrolysis of N-substituted phthalimides shows a linear relationship with the hydroxide ion concentration, confirming the bimolecular nature of the key bond-cleavage step. capes.gov.br These studies underscore the mechanistic principles that govern the formation and cleavage of the N-benzylphthalimide bond.

Table 3: Factors Influencing N-Alkylation of Phthalimide (Gabriel Synthesis)

| Factor | Influence on Reaction Rate | Mechanistic Rationale |

| Base | A stronger base leads to more complete deprotonation of phthalimide. | Increases the concentration of the active nucleophile (phthalimide anion). masterorganicchemistry.com |

| Solvent | Polar aprotic solvents (DMF, DMSO) accelerate the reaction. | Solvates the cation but not the nucleophile, increasing its reactivity in Sₙ2 reactions. nrochemistry.com |

| Leaving Group | Rate: I > Br > Cl | Weaker C-X bond and better leaving group ability increases the Sₙ2 reaction rate. |

| Catalyst | Phase-transfer catalysts enhance rate in heterogeneous systems. | Improves solubility and availability of the nucleophile in the organic phase. researchgate.net |

Role of Intermediates in N-Alkylation Processes

The synthesis of this compound is primarily achieved through the strategic N-alkylation of a phthalimide substrate. This process hinges on the sequential formation and reaction of key intermediates that facilitate the formation of the target molecule. The most common and well-established pathway for this transformation is a variation of the Gabriel synthesis, a robust method for forming primary amines, which in this context, is adapted for the direct synthesis of the N-substituted phthalimide.

The core of this synthetic strategy involves two principal intermediates: the phthalimide anion and an electrophilic benzyl species. The phthalimide starting material, while not an intermediate itself, is the precursor to the nucleophilic intermediate. Phthalimide possesses a weakly acidic N-H proton due to the electron-withdrawing effect of the two adjacent carbonyl groups. This acidity is crucial for the first step of the N-alkylation process.

Formation of the Phthalimide Anion:

The initial and critical step in the N-alkylation sequence is the deprotonation of phthalimide to form the phthalimide anion. This is typically accomplished by treating phthalimide with a suitable base. The resulting anion is a potent nucleophile, stabilized by resonance, which delocalizes the negative charge over the dicarbonyl framework. Common bases employed for this purpose include potassium hydroxide (KOH) and potassium carbonate (K2CO3). iu.eduyoutube.com The use of potassium hydroxide in an alcoholic solvent, or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF), leads to the formation of potassium phthalimide. iu.eduprepchem.com This salt is often isolated as a stable, crystalline solid or generated in situ.

The formation of the phthalimide anion is a classic acid-base reaction, where the base abstracts the imidic proton to generate the nucleophilic species necessary for the subsequent alkylation step. The choice of base and solvent can influence the reaction rate and yield. For instance, the use of a strong base like potassium hydroxide ensures complete deprotonation, leading to a high concentration of the reactive phthalimide anion.

The Electrophilic Intermediate: 4-Fluoro-2-methylbenzyl Halide

The second key intermediate is an activated form of the 4-fluoro-2-methylbenzyl group, which acts as the electrophile in the N-alkylation reaction. This is typically a 4-fluoro-2-methylbenzyl halide, such as 4-fluoro-2-methylbenzyl chloride or 4-fluoro-2-methylbenzyl bromide. The benzyl halide serves as the source of the benzyl group that will be appended to the nitrogen atom of the phthalimide.

The reactivity of the benzyl halide is paramount for the success of the alkylation. Benzyl halides are generally good electrophiles for SN2 reactions due to the ability of the benzene (B151609) ring to stabilize the transition state. The presence of the fluorine and methyl substituents on the aromatic ring can modulate this reactivity, although they are not expected to fundamentally alter the course of the reaction.

The N-Alkylation Step: A Nucleophilic Substitution Reaction

The final stage of the synthesis involves the reaction of the two key intermediates: the nucleophilic phthalimide anion and the electrophilic 4-fluoro-2-methylbenzyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. youtube.com The phthalimide anion attacks the benzylic carbon of the 4-fluoro-2-methylbenzyl halide, displacing the halide ion and forming the C-N bond, which results in the final product, this compound.

The reaction is typically carried out by heating the potassium phthalimide with the benzyl halide in a suitable solvent. iu.eduprepchem.com Dimethylformamide (DMF) is a commonly used solvent for this reaction as it is polar and aprotic, which facilitates SN2 reactions. iu.edu The use of ionic liquids has also been reported as an efficient and environmentally friendly alternative medium for the N-alkylation of phthalimide. organic-chemistry.org

Deprotonation of phthalimide to form the phthalimide anion (nucleophile).

Nucleophilic attack of the phthalimide anion on the benzylic carbon of 4-fluoro-2-methylbenzyl halide (electrophile).

Displacement of the halide ion to yield this compound.

This strategic use of intermediates, where a weakly acidic precursor is converted into a potent nucleophile to react with a suitable electrophile, is a cornerstone of organic synthesis and is effectively employed in the preparation of this compound.

Advanced Structural Elucidation and Conformational Analysis of N 4 Fluoro 2 Methylbenzyl Phthalimide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. For a comprehensive understanding of N-(4-Fluoro-2-methylbenzyl)phthalimide, a combination of multinuclear and multidimensional NMR experiments is essential.

Multinuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N) for Comprehensive Spectral Assignment

A complete assignment of all NMR-active nuclei provides a definitive confirmation of the molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phthalimide (B116566) and the benzyl (B1604629) rings, as well as singlets for the benzylic methylene (B1212753) (CH₂) and methyl (CH₃) groups. The protons on the phthalimide moiety typically appear as a symmetric AA'BB' system, while the three protons on the substituted benzyl ring will present as a complex multiplet pattern due to their differing chemical environments and spin-spin coupling with each other and the fluorine atom. mdpi.com

¹³C NMR: The carbon-13 spectrum will complement the proton data. It will feature signals for the two distinct carbonyl carbons of the imide group, quaternary carbons, and the various CH carbons of the aromatic rings. The presence of the electron-withdrawing fluorine atom will cause a characteristic downfield shift for the carbon atom it is attached to (C4) and will also introduce C-F coupling constants for adjacent carbons.

¹⁹F NMR: As a molecule containing a single fluorine atom, ¹⁹F NMR is a highly sensitive and specific probe. nih.govrsc.org It is expected to show a single resonance for the fluorine atom on the benzyl group. The chemical shift of this signal is indicative of its electronic environment. researchgate.net For a related compound, 4-fluoro-2-phenylisoindoline-1,3-dione, the ¹⁹F signal appears at -112.4 ppm, providing an approximate reference point. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous compounds.

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|---|

| Aromatic CH | Phthalimide | ~7.7-7.9 | ~123, ~134 | Symmetric AA'BB' pattern |

| Aromatic CH | Benzyl Ring | ~6.9-7.2 | ~115-135 | Complex splitting due to F-H coupling |

| Methylene CH₂ | Benzylic | ~4.8 | ~40-42 | Singlet |

| Methyl CH₃ | Benzylic | ~2.3 | ~18-20 | Singlet |

| Carbonyl C=O | Phthalimide | - | ~167-168 | Imide carbonyls |

| Quaternary C | Phthalimide | - | ~132 | Bridgehead carbons |

| Quaternary C | Benzyl (C-F) | - | ~160-163 (d) | Large ¹JCF coupling expected |

| Quaternary C | Benzyl (C-CH₃) | - | ~138-140 | - |

Two-Dimensional (2D) NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Spatial Relationships

To unambiguously assign all signals and confirm the molecular structure, 2D NMR experiments are indispensable. youtube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin coupling networks. It would be used to trace the connectivity between the protons on the 4-fluoro-2-methylbenzyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would be used to definitively link each proton signal to its corresponding carbon atom, for instance, assigning the methylene protons to the benzylic carbon and the methyl protons to the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing insights into the molecule's three-dimensional conformation in solution. NOESY would be particularly useful for determining the preferred orientation of the benzyl group relative to the phthalimide ring system by observing spatial correlations between their respective protons.

Solid-State NMR for Polymorphism and Crystal Lattice Dynamics

Solid-State NMR (SSNMR) provides structural information on materials in their solid form, which is critical for studying polymorphism—the existence of multiple crystalline forms. nih.gov Each polymorph would yield a distinct SSNMR spectrum due to differences in molecular packing and intermolecular interactions. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) on ¹³C and ¹⁵N nuclei can reveal details about the local environment of each atom in the crystal lattice. dtic.mildtic.mil For this compound, SSNMR could differentiate between potential polymorphs and provide insights into the rigidity and dynamics of the benzyl and phthalimide moieties within the crystal structure.

Vibrational Spectroscopy for Functional Group and Molecular Interactions (FTIR, Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups and bonding.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl (C=O) groups of the phthalimide ring. Typically, cyclic imides show two characteristic C=O stretching bands, an asymmetric stretch around 1770-1780 cm⁻¹ and a symmetric stretch around 1710-1720 cm⁻¹. nih.gov Other expected absorptions include C-H stretching from the aromatic rings and the aliphatic methyl and methylene groups, C-N stretching, and a C-F stretching band.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, which would help characterize both the phthalimide and benzyl ring systems.

Table 2: Key Vibrational Frequencies for this compound Based on data from analogous phthalimide compounds. nih.govnih.gov

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2970-2920 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1775 | C=O Asymmetric Stretch | Imide |

| ~1720 | C=O Symmetric Stretch | Imide |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1380 | C-N Stretch | Imide |

| 1250-1100 | C-F Stretch | Aryl Fluoride |

High-Resolution Mass Spectrometry for Precise Molecular Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of a compound by measuring its mass-to-charge ratio with very high precision. For this compound (C₁₆H₁₂FNO₂), the calculated monoisotopic mass is 269.0852 Da. HRMS analysis would confirm this elemental composition. Furthermore, tandem mass spectrometry (MS/MS) would reveal the compound's fragmentation pattern, which is crucial for structural confirmation.

Predicted Fragmentation Pattern: Upon ionization, the molecular ion [M]⁺ would likely undergo cleavage at the benzylic C-N bond, which is typically the most labile. This would lead to two primary fragment ions:

The 4-fluoro-2-methylbenzyl cation at m/z 123.

The phthalimide radical or its corresponding anion, with the phthalimide structure itself being very stable.

Further fragmentation of the benzyl cation could involve the loss of a methyl radical or other rearrangements. This predictable pattern provides strong evidence for the identity of the compound.

Table 3: Predicted HRMS Fragmentation of this compound

| m/z (Predicted) | Proposed Fragment Ion | Formula |

|---|---|---|

| 269.0852 | [M]⁺ (Molecular Ion) | [C₁₆H₁₂FNO₂]⁺ |

| 123.0552 | 4-fluoro-2-methylbenzyl cation | [C₈H₈F]⁺ |

| 147.0320 | Phthalimide radical cation | [C₈H₅NO₂]⁺ |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While no specific crystal structure for this compound has been reported in the searched literature, analysis of related phthalimide structures reveals common packing motifs. ias.ac.in Phthalimide derivatives are known to engage in various non-covalent interactions, such as π-π stacking between the electron-deficient phthalimide rings and potential n-π interactions between the lone pair of a tertiary amine and the phthalimide ring. mdpi.comnih.gov

For this compound, a crystal structure would reveal:

Precise bond lengths, bond angles, and torsion angles.

The planarity of the phthalimide group.

The conformation of the benzyl group relative to the phthalimide moiety.

Intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, and potential π-π stacking, which govern the crystal packing. These interactions are critical in understanding the physical properties of the solid material.

Elucidation of Crystal Packing and Hydrogen Bonding Networks

The crystal packing of N-substituted phthalimides is often governed by a combination of weak intermolecular forces, including hydrogen bonds and π–π stacking interactions. In the absence of strong hydrogen bond donors like -OH or -NH2, the packing is typically dominated by C—H···O interactions, where the carbonyl oxygens of the phthalimide group act as acceptors.

A crystallographic study of the closely related compound, 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione , reveals that molecules are linked into sheets by a combination of C—H···O and O—H···F interactions. nih.gov In this structure, pairwise C—H···O hydrogen bonds involving aromatic and methylene protons with the phthalimide carbonyl oxygens create C(6) chains. nih.gov It is highly probable that this compound would exhibit similar C—H···O hydrogen bonding patterns, linking adjacent molecules. The likely hydrogen bond interactions are detailed in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| C—H···O | Benzyl CH₂ | Phthalimide C=O | 2.4 - 2.6 | Stabilizes crystal packing |

| C—H···O | Phenyl C-H | Phthalimide C=O | 2.5 - 2.7 | Contributes to sheet formation |

| C—H···F | Benzyl/Phenyl C-H | Phenyl C-F | >2.7 | Weaker, but may influence packing |

| π–π Stacking | Phthalimide Ring ↔ Phthalimide Ring | Phthalimide Ring ↔ Phenyl Ring | 3.4 - 3.8 | Contributes to overall lattice energy |

This table is predictive, based on analogous structures.

Furthermore, studies on other N-benzylphthalimide derivatives show the prevalence of π–π stacking. nih.gov In the crystal structure of N-(4-Methoxybenzyl)phthalimide, head-to-tail stacking of phthalimide moieties is observed, contributing to the formation of stable ribbon-like motifs. nih.gov Similar π-stacking interactions are expected to play a role in the crystal lattice of this compound. The presence of the fluorine atom could also introduce weak C—H···F interactions, further influencing the crystal packing.

Analysis of Conformational Isomers in the Crystalline State

The primary conformational flexibility in this compound arises from the rotation around the N-CH₂ and CH₂-Aryl bonds. However, in the solid state, the molecule is expected to adopt a single, low-energy conformation.

In virtually all studied N-benzylphthalimide derivatives, the phthalimide and benzyl rings adopt a nearly perpendicular orientation relative to each other. nih.govharding.edu For instance, in 2-(2-fluoro-4-hydroxybenzyl)isoindoline-1,3-dione, the dihedral angle between the isoindoline-1,3-dione fragment and the benzene (B151609) ring is 86.88 (8)°. nih.gov A similar perpendicular arrangement is seen in 4,5,6,7-Tetrachloro-N-(2-fluorophenyl)phthalimide, where the dihedral angle is 68.06 (10)°. researchgate.net This conformation minimizes steric hindrance between the ortho substituents on the benzyl ring and the carbonyl groups of the phthalimide moiety.

The planarity of the phthalimide group itself is a consistent feature. In 2-(2-fluoro-4-hydroxybenzyl)isoindoline-1,3-dione, the isoindoline-1,3-dione fragment is almost perfectly planar, with a root-mean-square deviation of just 0.0154 Å. nih.gov It is anticipated that this compound would lock into a similar conformation in the crystalline state, characterized by a planar phthalimide unit and a near-orthogonal relationship between the two aromatic systems.

| Structural Parameter | Observed Value in Analogues | Predicted Value for this compound | Reference |

| Dihedral Angle (Phthalimide/Phenyl) | 86.88 (8)° | ~85-90° | nih.gov |

| Phthalimide Ring Planarity (RMSD) | 0.0154 Å | ~0.01-0.02 Å | nih.gov |

Investigation of Polymorphic Forms and Crystallization Engineering

Polymorphism, the ability of a compound to crystallize in multiple forms with different crystal structures, is a critical consideration in materials science and pharmaceuticals. While no specific studies on the polymorphism of this compound have been reported, the potential for different packing arrangements exists.

The final crystal form obtained can be influenced by various factors during crystallization, such as the choice of solvent, temperature, and rate of cooling. These parameters can affect the formation of different hydrogen bonding patterns or π–π stacking arrangements, leading to different polymorphs. For example, different solvents could be entrapped in the crystal lattice or mediate different intermolecular interactions, leading to solvatomorphs. Given that related phthalimide derivatives are known to form specific packing motifs like C(6) chains and R²₂(10) rings through C-H···O bonds, it is conceivable that different crystallization conditions could favor one motif over another, resulting in distinct polymorphic forms. nih.gov The investigation into the polymorphic landscape of this compound would require systematic screening of crystallization conditions and characterization of the resulting solids by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if chiral derivatives are relevant)

While this compound itself is achiral, the phthalimide group serves as an excellent chromophore for use in chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD). Should a chiral center be introduced into the molecule, for example, by modification of the benzyl group, ECD would become a powerful tool for determining the absolute configuration of the resulting stereoisomers.

The phthalimide moiety possesses strong UV absorption characteristics, which are essential for a measurable ECD signal. Research has shown that derivatizing chiral, UV-transparent amines and alcohols with a phthalimide group is a highly effective method to amplify their chiroptical response. nih.gov This amplification allows for the reliable determination of their absolute configuration through the comparison of experimental ECD spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations. nih.gov The derivatization also reduces the conformational flexibility of the molecule, which simplifies the computational analysis required for the spectral prediction. nih.gov Therefore, if chiral derivatives of this compound were to be synthesized, the inherent properties of the phthalimide group would make ECD an invaluable technique for their stereochemical assignment.

Reactivity, Functionalization, and Derivatization Strategies of N 4 Fluoro 2 Methylbenzyl Phthalimide

Reactions at the Phthalimide (B116566) Imide Ring System

The phthalimide group, while often employed as a stable protecting group for primary amines, possesses reactive carbonyl centers and a robust ring system that can be chemically altered through various reactions.

Hydrolysis and Ring-Opening Reactions to Amino Derivatives

The most prominent reaction of the N-substituted phthalimide system is its cleavage to deprotect the nitrogen atom and yield a primary amine. This transformation is a cornerstone of the Gabriel synthesis. byjus.com For N-(4-Fluoro-2-methylbenzyl)phthalimide, this reaction provides a reliable route to 4-fluoro-2-methylbenzylamine (B1306752), a valuable building block in medicinal chemistry and materials science.

The classical method for this deprotection is hydrazinolysis. Treatment of this compound with hydrazine (B178648) (N₂H₄) in a suitable solvent, such as ethanol, leads to the formation of the desired primary amine and the stable phthalhydrazide (B32825) byproduct. cmu.eduresearchgate.net The reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring, followed by an intramolecular cyclization and subsequent release of the primary amine. cmu.edu

Alternatively, acidic or basic hydrolysis can achieve the same transformation, although these methods often require harsher conditions, such as elevated temperatures and prolonged reaction times. Basic hydrolysis with aqueous sodium hydroxide (B78521), for instance, would yield the sodium salt of phthalic acid and the free amine.

Table 1: Key Ring-Opening Reactions for the Synthesis of 4-Fluoro-2-methylbenzylamine

| Reagent | Conditions | Products | Reference |

|---|---|---|---|

| Hydrazine monohydrate (N₂H₄·H₂O) | Ethanol, reflux | 4-Fluoro-2-methylbenzylamine, Phthalhydrazide | cmu.edu |

| Sodium hydroxide (aq) | Heat | 4-Fluoro-2-methylbenzylamine, Disodium phthalate | byjus.com |

Reductive and Nucleophilic Additions to Carbonyl Centers

The electrophilic nature of the carbonyl carbons within the phthalimide ring makes them susceptible to attack by nucleophiles and reducing agents. masterorganicchemistry.comchemistrysteps.com The addition of a nucleophile to one of the carbonyl groups results in a tetrahedral intermediate, changing the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com

Reductive processes can also target these carbonyl centers. While strong reducing agents might lead to complex product mixtures, specific reagents can achieve selective transformations. For instance, an unusual reductive ring-opening of phthalimide has been observed using sodium hydride in DMF. researchgate.net More controlled reductions can lead to partial or complete cleavage of the C-N bonds. nih.govrsc.org Cobalt-catalyzed systems have been developed for the selective hydrogenation of one carbonyl group in the phthalimide ring, affording 3-hydroxy- or 3-alkoxy-2,3-dihydro-1H-isoindolin-1-one derivatives under mild conditions. researchgate.net This approach avoids hydrogenation of the aromatic ring and offers a pathway to functionalized isoindolinones.

Functionalization through Carbonyl-Centered Transformations

Beyond simple addition, the carbonyl groups can serve as handles for more complex functionalizations. Transition metal-catalyzed decarbonylative reactions represent an advanced strategy for modifying the phthalimide core. researchgate.net These methods can lead to the formation of new heterocyclic structures by selectively removing a carbonyl group and incorporating new functionalities. Such transformations highlight the potential to use the seemingly inert phthalimide ring as a reactive component in scaffold diversification.

Reactions on the Fluorinated Benzyl (B1604629) Moiety

The fluorinated benzyl portion of this compound offers distinct sites for chemical modification: the aromatic ring and the benzylic methylene (B1212753) (CH₂) group.

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of the benzyl moiety is substituted with a fluorine atom, a methyl group, and the phthalimidomethyl group. Both the fluorine and methyl groups are activating and ortho, para-directing substituents for EAS. taylorandfrancis.commasterorganicchemistry.com However, the steric bulk of the phthalimidomethyl group and the existing substitution pattern will influence the regioselectivity of further reactions like nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com Given the positions of the current substituents (1-CH₂-Phthalimide, 2-CH₃, 4-F), the most likely positions for electrophilic attack would be C3 and C5, with the outcome depending on the subtle interplay of electronic and steric effects.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -CH₂-Phthalimide | 1 | Weakly deactivating (inductive) | Ortho, Para |

| -CH₃ | 2 | Activating (hyperconjugation, inductive) | Ortho, Para |

Nucleophilic Aromatic Substitution (SNA_r): The fluorine atom on the aromatic ring could potentially act as a leaving group in a nucleophilic aromatic substitution reaction. wikipedia.org Traditionally, such reactions require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org In this compound, the lack of such activating groups renders the fluoroarene core relatively inert to classical SNA_r conditions. However, recent advances in photoredox catalysis have enabled the nucleophilic defluorination of unactivated fluoroarenes, opening up possibilities for replacing the fluorine atom with various nucleophiles, including azoles, amines, and carboxylic acids under mild conditions. nih.gov

Benzylic Functionalization (e.g., Oxidation, Halogenation, C-H activation)

The benzylic CH₂ group is a prime site for functionalization due to the stability of the resulting benzylic radical or ionic intermediates.

Halogenation: Benzylic bromination is a common and efficient transformation, typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or under photochemical conditions. sciforum.netkoreascience.krresearchgate.net This reaction would convert this compound into N-(1-Bromo-1-(4-fluoro-2-methylphenyl)methyl)phthalimide, a versatile intermediate for subsequent nucleophilic substitutions.

Oxidation: The benzylic position can be oxidized to a carbonyl group (aldehyde or ketone) or a carboxylic acid using various oxidizing agents. The specific product depends on the choice of reagent and reaction conditions.

C-H Activation: Modern synthetic methods increasingly utilize direct C-H activation to introduce new functional groups, avoiding the need for pre-functionalized substrates. nih.gov For the benzylic position of this compound, transition metal-free C-H activation protocols could enable amination, etherification, or thiocyanation. nih.govnih.gov For example, base-promoted halogen transfer has been shown to enable direct benzylic C-H etherification. nih.gov The phthalimide group itself can act as a directing group in some rhodium-catalyzed C-H functionalization reactions, although this typically applies to C-H bonds on an alkyl chain attached to the nitrogen. nih.gov

Table 3: Potential Benzylic Functionalization Reactions

| Reaction Type | Reagent(s) | Potential Product | Reference |

|---|---|---|---|

| Bromination | NBS, AIBN | N-(1-Bromo-1-(4-fluoro-2-methylphenyl)methyl)phthalimide | koreascience.kr |

| Oxidation | e.g., KMnO₄, CrO₃ | 2-(4-Fluoro-2-methylbenzoyl)isoindoline-1,3-dione | nih.gov |

Modification of the Methyl Group

The methyl group at the 2-position of the benzyl ring is a key site for introducing chemical diversity. Its benzylic nature makes it amenable to a range of transformations, including oxidation and halogenation, which can convert it into a variety of functional groups for further elaboration.

A common strategy for the functionalization of benzylic methyl groups is oxidation. This can be achieved using various oxidizing agents to yield aldehydes, carboxylic acids, or other oxygenated derivatives. For instance, N-hydroxyphthalimide (NHPI) catalyzed aerobic oxidation is an efficient method for the oxidation of benzylic methylenes. rsc.org This process, often promoted by a small amount of a metal salt, allows for the conversion of the methyl group into a carbonyl functionality under relatively mild conditions. Another approach involves the use of stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, which can directly oxidize the methyl group to a carboxylic acid.

In addition to oxidation, the benzylic methyl group can be readily halogenated. Benzylic halogenation typically proceeds via a free radical mechanism and can be initiated by UV light or a radical initiator. researchgate.net N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of benzylic positions. nih.gov The resulting benzylic bromide is a versatile intermediate that can participate in a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Table 1: Representative Reagents for the Modification of the Methyl Group

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation | N-Hydroxyphthalimide (NHPI), O₂, Co(OAc)₂ | Aldehyde/Ketone |

| Oxidation | KMnO₄, heat | Carboxylic Acid |

| Halogenation | N-Bromosuccinimide (NBS), AIBN | Bromoalkane |

Synthetic Transformations Leading to Novel Derivatives

Building upon the initial modifications of the core structure, this compound can undergo further synthetic transformations to generate novel and complex derivatives. These strategies include palladium-catalyzed C-H functionalization, click chemistry, and photodecarboxylation reactions.

Palladium-Catalyzed C-H Functionalization for Advanced Building Blocks

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct formation of carbon-carbon and carbon-heteroatom bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. nih.gov In the context of this compound, the phthalimide moiety itself could potentially act as a directing group, facilitating the selective activation of C-H bonds on the benzyl ring. While direct C-H functionalization directed by a phthalimide group on a benzyl substituent is not extensively documented, related amide and carboxylate functionalities are known to direct such transformations. nih.gov

This strategy could enable the introduction of various aryl or other functional groups at positions ortho to the benzyl substituent, leading to the synthesis of advanced building blocks. For example, a tandem N-arylation/carboamination reaction catalyzed by palladium has been used to synthesize N-aryl-2-benzyl pyrrolidines, demonstrating the utility of palladium catalysis in constructing complex nitrogen-containing heterocyles from benzylamine (B48309) derivatives. prepchem.comchemspider.com Such methodologies could be adapted to derivatives of this compound to create novel polycyclic structures.

Table 2: Potential Palladium-Catalyzed C-H Functionalization Reactions

| Reaction Type | Potential Coupling Partner | Potential Product |

| C-H Arylation | Aryl Halide | Diarylmethylphthalimide Derivative |

| C-H Alkenylation | Alkene | Alkenylbenzylphthalimide Derivative |

| C-H Amination | Amine | Aminobenzylphthalimide Derivative |

Click Chemistry for Hybrid Architectures (e.g., Triazole Conjugates)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and versatile method for constructing complex molecular architectures from simpler building blocks. researchgate.net To utilize this strategy with this compound, the molecule must first be functionalized with either an azide (B81097) or an alkyne group.

A plausible route to an azide derivative involves the initial bromination of the benzylic methyl group using a reagent like NBS, as previously discussed. The resulting bromide can then be converted to the corresponding azide via nucleophilic substitution with sodium azide. organic-chemistry.org This benzylic azide is now a suitable precursor for click reactions with a variety of terminal alkynes, leading to the formation of 1,2,3-triazole conjugates. These triazole-linked hybrid architectures can be used to connect the this compound moiety to other molecular fragments, such as biomolecules or functional materials.

Table 3: Synthetic Route to Triazole Conjugates via Click Chemistry

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | N-(2-(Bromomethyl)-4-fluorobenzyl)phthalimide |

| 2 | Azide Formation | Sodium Azide (NaN₃) | N-(2-(Azidomethyl)-4-fluorobenzyl)phthalimide |

| 3 | Click Reaction | Terminal Alkyne, Cu(I) catalyst | N-(2-((1-Substituted-1H-1,2,3-triazol-4-yl)methyl)-4-fluorobenzyl)phthalimide |

Photodecarboxylation Reactions for Radical Generation and Coupling

Photodecarboxylation reactions of N-acyloxyphthalimides are a well-established method for the generation of alkyl radicals under mild conditions. These radicals can then participate in a variety of coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. To apply this methodology to this compound, a carboxylic acid functionality must first be introduced.

One approach to achieve this is through the oxidation of the benzylic methyl group to a carboxylic acid, for example, using a strong oxidizing agent. The resulting N-(4-Fluoro-2-carboxymethylbenzyl)phthalimide can then be converted to the corresponding N-acyloxyphthalimide by reaction with N-hydroxyphthalimide in the presence of a coupling agent. Subsequent photolysis of this N-acyloxyphthalimide derivative would generate a benzylic radical at the 2-position of the benzyl ring. This radical can then be trapped by a suitable radical acceptor, such as an electron-deficient alkene, to form a new C-C bond. This strategy allows for the introduction of a wide range of substituents at the benzylic position. Alternatively, direct carboxylation of the benzylic C-H bond has been achieved using CO₂ under electrochemical or photocatalytic conditions, offering a more direct route to the carboxylic acid precursor. chemspider.comresearchgate.net

Table 4: Proposed Pathway for Photodecarboxylative Coupling

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

| 1 | Benzylic Oxidation | KMnO₄, heat | N-(4-Fluoro-2-carboxymethylbenzyl)phthalimide |

| 2 | Esterification | N-Hydroxyphthalimide, DCC | N-((4-Fluoro-2-(phthalimidomethyl)phenyl)acetoxy)phthalimide |

| 3 | Photodecarboxylation & Coupling | hν, Radical Acceptor (e.g., Alkene) | Coupled Product |

Computational and Theoretical Investigations of N 4 Fluoro 2 Methylbenzyl Phthalimide

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry. It is a method that calculates the electronic structure of atoms and molecules to determine their properties. DFT is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. Calculations for N-(4-Fluoro-2-methylbenzyl)phthalimide would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve reliable results.

Electronic structure analysis delves into the arrangement and energies of electrons within a molecule. A key component of this is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, FMO analysis would identify the most reactive sites. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. The distribution of these orbitals across the molecular structure would reveal which atoms are most involved in electronic transitions and chemical reactions. For instance, one might expect the electron-rich phthalimide (B116566) group and the aromatic ring to be primary sites of electronic activity.

Illustrative Data Table: FMO Properties This table illustrates the type of data that would be generated from a DFT calculation. The values are hypothetical.

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | Indicates chemical stability and reactivity |

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structure.

NMR (Nuclear Magnetic Resonance): Using methods like the Gauge-Independent Atomic Orbital (GIAO), DFT can calculate the theoretical ¹H and ¹³C NMR chemical shifts. For this compound, these calculations would predict the resonance frequencies for each unique proton and carbon atom, aiding in the assignment of peaks in an experimental spectrum.

IR (Infrared): Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific molecular motion, such as the C=O stretching in the phthalimide group or C-F stretching on the benzyl (B1604629) ring. Comparing the calculated spectrum with an experimental one helps to assign vibrational modes and confirm functional groups.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λ_max) in the UV-Vis spectrum. This would reveal how the molecule absorbs light and could provide information on its chromophores, which are primarily associated with the aromatic phthalimide and benzyl systems.

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. For a flexible molecule like this compound, which has rotational freedom around the benzyl-nitrogen bond, multiple conformers can exist. DFT calculations can be used to explore this conformational landscape by systematically rotating the bond and calculating the potential energy at each step.

Should this compound be involved in a chemical reaction, such as its synthesis or degradation, DFT can be used to model the entire reaction pathway. This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition state that connects them.

By locating the transition state, chemists can calculate the activation energy of the reaction, which is a key determinant of the reaction rate. This analysis provides a detailed, step-by-step molecular movie of the reaction mechanism, offering insights that are often impossible to obtain through experimental means alone.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. An MD simulation would model how this compound behaves in a specific environment, such as in a solvent like water or DMSO.

MD simulations provide a dynamic picture of the molecule's conformational flexibility, showing how it folds, twists, and turns over nanoseconds or microseconds. This is particularly useful for understanding how the surrounding solvent molecules interact with different parts of the solute, influencing its preferred shape and solubility. Such simulations would reveal the dynamic interplay between the solute and solvent, offering insights into solvation shells and intermolecular interactions like hydrogen bonding.

Quantitative Structure-Property Relationship (QSPR) Studies (for non-biological properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural features with its macroscopic properties. For this compound, a QSPR study could be developed to predict non-biological properties such as boiling point, solubility, or chromatographic retention time.

This involves calculating a set of numerical descriptors that represent the molecule's topology, geometry, and electronic structure. Statistical methods are then used to create a regression equation linking these descriptors to an experimentally measured property. A successful QSPR model can then be used to predict the properties of other, similar compounds without the need for experimental measurement, accelerating materials design and discovery.

Illustrative Data Table: QSPR Descriptors This table shows examples of molecular descriptors that would be calculated for a QSPR study. The values are hypothetical.

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Topological | Wiener Index | 1542 |

| Geometrical | Molecular Surface Area | 310.5 Ų |

| Electronic | Dipole Moment | 3.25 Debye |

Molecular Docking and Protein-Ligand Interaction Profiling (In Silico)

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. This method is crucial in drug discovery for identifying potential therapeutic targets and understanding interaction mechanisms at a molecular level.

Computational docking simulations for phthalimide-based compounds have been performed against a variety of protein targets, including enzymes and plasma proteins, revealing common interaction patterns that are likely applicable to this compound. nih.govnih.govnih.govmdpi.com

Interaction Patterns: Studies on similar phthalimide analogs show that their interactions within protein active sites are typically governed by a combination of forces. nih.govmdpi.com The phthalimide moiety itself is a key pharmacophore. The two carbonyl oxygens are potent hydrogen bond acceptors, frequently interacting with hydrogen bond donor residues such as Arginine, Gln189, or Tyrosine in protein binding pockets. nih.govnih.gov The fused aromatic ring system of the phthalimide core, along with the benzyl group of the N-(4-Fluoro-2-methylbenzyl) substituent, can participate in hydrophobic and van der Waals interactions, as well as π-π stacking or T-shaped interactions with aromatic amino acid residues like Tyrosine, Phenylalanine, or Tryptophan. nih.gov

The substituents on the benzyl ring—the fluorine atom and the methyl group—also play a critical role. The fluorine atom can act as a weak hydrogen bond acceptor and can modulate the electronic properties of the aromatic ring. The methyl group provides a hydrophobic contact point, potentially fitting into small, non-polar pockets within the active site.

Binding Affinity: Binding affinity, often expressed as a binding energy (e.g., in kJ/mol or kcal/mol), quantifies the strength of the interaction. Docking studies on various phthalimide derivatives against plasma proteins like albumin and gamma globulin have reported binding energies indicating spontaneous and stable complex formation. nih.govmdpi.com For instance, interactions of some phthalimide derivatives with gamma globulin have shown binding energies around -35 kJ·mol⁻¹. nih.gov It is predicted that this compound would exhibit similar strong binding to protein targets, driven by the combination of hydrogen bonding and hydrophobic interactions.

Table 1: Predicted Interaction Profile for this compound with a Hypothetical Protein Target

This table illustrates the likely binding interactions based on studies of analogous compounds.

| Interacting Part of Ligand | Potential Interacting Residue (Amino Acid) | Type of Interaction |

| Phthalimide Carbonyl Oxygen | Arginine (Arg), Glutamine (Gln) | Hydrogen Bond |

| Phthalimide Aromatic Ring | Tyrosine (Tyr), Phenylalanine (Phe) | π-π Stacking / Hydrophobic |

| Benzyl Aromatic Ring | Leucine (Leu), Isoleucine (Ile) | Hydrophobic |

| Fluoro Group | Serine (Ser) / Backbone Amide | Weak Hydrogen Bond / Dipole-Dipole |

| Methyl Group | Alanine (Ala), Valine (Val) | Hydrophobic / van der Waals |

Fragment-Based Drug Design (FBDD) is a strategy that begins by identifying small chemical fragments that bind weakly to a biological target. nih.gov These fragments are then optimized and linked together or grown to produce a lead compound with higher affinity and selectivity. nih.gov Ligand Efficiency (LE) is a key metric in FBDD, normalizing binding affinity for the size of the molecule (typically by its heavy atom count), to help select the most promising fragments for optimization.

This compound can be deconstructed into two primary fragments for theoretical analysis:

The Phthalimide Fragment: A common scaffold in medicinal chemistry, known to interact with various biological targets. nih.govsemanticscholar.orgresearchgate.net

The 4-Fluoro-2-methylbenzyl Fragment: This fragment provides key hydrophobic and electronic contributions to binding.

Table 2: Illustrative Ligand Efficiency Calculation

This table demonstrates the concept using hypothetical binding data. Ligand Efficiency is calculated as: LE = -ΔG / HAC, where ΔG is the binding energy and HAC is the heavy atom count.

| Compound/Fragment | Heavy Atom Count (HAC) | Hypothetical Binding Energy (-ΔG kcal/mol) | Hypothetical Ligand Efficiency (LE) |

| Phthalimide | 10 | 4.5 | 0.45 |

| This compound | 20 | 8.0 | 0.40 |

Predictive Modeling for Material Properties (e.g., electronic and optical properties in polymeric forms)

While this compound is a small molecule, its structural motifs are relevant to the field of polymer science, particularly in the design of high-performance polyimides. Predictive modeling can be used to estimate how incorporating such a structure as a pendant group or part of the main chain in a polymer would affect its material properties.

Fluorinated polyimides are known for their superior optical and electronic properties compared to their non-fluorinated counterparts. nih.govscielo.br The introduction of fluorine-containing groups, such as a fluorobenzyl moiety, into a polyimide backbone is predicted to have several significant effects:

Optical Transparency: Traditional polyimides are often yellow or brown due to the formation of intermolecular and intramolecular charge-transfer complexes (CTCs). scielo.br The inclusion of bulky, electron-withdrawing fluorine groups disrupts polymer chain packing and hinders the electronic interactions that cause CTCs. This leads to a significant increase in optical transparency in the visible light spectrum and a reduction in the film's color (yellowness index). nih.govscielo.br